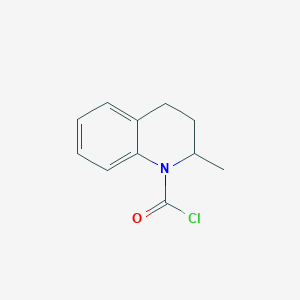

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Description

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNHPMBWIYGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551843 | |

| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106969-88-4 | |

| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Polyphosphoric Acid-Mediated Cyclization

Aryl malonic acid amide esters undergo cyclization in the presence of polyphosphoric acid (PPA) to yield 2,4-dihydroxyquinoline derivatives. For instance, reacting the isopropyl ester of (2,3-dimethylphenyl)malonic acid amide with PPA at 130°C for two hours achieved 100% conversion, albeit with moderate yields (26%) of the desired quinolone. While this method avoids solvent use, challenges such as chlorine gas byproduct formation and suboptimal yields necessitate optimization for scaling.

Thionyl Chloride-Assisted Ring Closure

The Curtius rearrangement followed by thionyl chloride treatment offers an alternative pathway. Dengiz and Balci demonstrated that methyl 2-(2-carboxyethyl)benzoic acid undergoes cyclization with thionyl chloride to form 3,4-dihydroquinolin-2(2H)-one. Adapting this method, substituting the starting material with a methyl-bearing precursor could facilitate the direct formation of the 2-methyl dihydroquinoline framework. Thionyl chloride acts both as a cyclizing agent and a dehydrating reagent, streamlining the synthesis.

Methylation at Position 2: Alkylation and Functionalization

Introducing the methyl group at the 2-position requires selective alkylation of the nitrogen atom within the dihydroquinoline structure.

Direct N-Alkylation

Alkylation of secondary amines with methyl iodide in the presence of a base (e.g., K₂CO₃) is a well-established method. In a related synthesis, 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate was alkylated with 3-bromoprop-1-yne using K₂CO₃ in DMF, achieving a 97.3% yield. Applying similar conditions to a dihydroquinoline intermediate could install the methyl group at position 2.

Carboxylic Acid to Carbonyl Chloride Conversion

The final step involves converting the carboxylic acid moiety at position 1 to the corresponding carbonyl chloride.

Thionyl Chloride Reaction

Treatment of 3,4-dihydroquinoline-1(2H)-carboxylic acid with excess thionyl chloride (SOCl₂) under reflux conditions is the most direct method. For example, the hydrolysis of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate to the carboxylic acid, followed by SOCl₂ treatment, yielded the corresponding acyl chloride in high purity. Typical conditions involve refluxing in anhydrous dichloromethane or THF for 4–6 hours.

Oxalyl Chloride as an Alternative

Oxalyl chloride (COCl)₂, in the presence of catalytic DMF, offers a milder alternative. This method minimizes side reactions, particularly for acid-sensitive substrates, and has been employed in the synthesis of peptide derivatives.

Integrated Synthetic Routes

Combining the above steps, two viable routes emerge:

Route 1: Cyclization-First Approach

-

Cyclization : React a methyl-substituted aryl malonic acid amide ester with PPA to form 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

-

Chlorination : Treat the carboxylic acid with SOCl₂ to obtain the target compound.

Advantages : Fewer steps; high conversion rates.

Challenges : Low yields in cyclization (26% in PPA method).

Route 2: Post-Cyclization Methylation

-

Cyclization : Synthesize 3,4-dihydroquinoline-1(2H)-carboxylic acid via Curtius rearrangement.

-

Methylation : Alkylate the nitrogen using methyl iodide and K₂CO₃.

Advantages : Higher functional group tolerance.

Challenges : Multi-step process; potential over-alkylation.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

2.1. Nucleophilic Substitution

The carbonyl chloride group undergoes substitution with nucleophiles (e.g., amines, alcohols) to form carboxamides or esters. For example:

- Reaction with (1-cyanoethyl)(methyl)carbamic chloride : Refluxing in THF with triethylamine yields carboxamides via nucleophilic attack at the carbonyl carbon .

- Hydrolysis : Acidic or basic hydrolysis converts the carbonyl chloride to a carboxylic acid (e.g., 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid) .

Table 1: Nucleophilic Substitution Reactions

2.2. Reduction Reactions

Reduction of the carbonyl chloride group leads to formation of amines or hydroquinolines:

- Catalytic hydrogenation : Using Pd/C and hydrogen gas in THF reduces the carbonyl chloride to a carboxylate intermediate, further yielding tetrahydroquinoline derivatives .

- LiAlH4 reduction : Selective reduction of the carbonyl chloride to a primary amine (e.g., 2-methyl-3,4-dihydroquinoline-1-amine) under anhydrous conditions .

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Pd/C + H2 | THF | Ethyl 3,4-dihydroquinoline-1(2H)-carboxylate | 91–95% | |

| LiAlH4 | THF | 2-Methyl-3,4-dihydroquinoline-1-amine | – |

2.3. Cyclization and Annulation

The compound participates in cyclization reactions to form fused heterocycles:

- Camps’ Method : Intramolecular aldol condensation of amides under basic conditions generates quinolin-4-ones .

- Electroreductive Coupling : Reacts with benzophenones in the presence of trimethylsilyl chloride to form fused quinoline derivatives .

Table 3: Cyclization Reactions

| Reaction Type | Conditions | Product | Citation |

|---|---|---|---|

| Intramolecular Aldol | NaOH, DMF | Quinolin-4-one derivatives | |

| Electroreductive Coupling | Trimethylsilyl chloride, DMF | Fused quinoline-benzophenone adducts |

2.4. Substitution with Halides

The dihydroquinoline core undergoes halogenation or substitution at the 2-position:

- Chlorination : Reaction with Cl2 in CH2Cl2 introduces a chlorine substituent at C2, forming 2-chloro-3,4-dihydroquinoline-1(2H)-carbonyl chloride .

Table 4: Halogenation Reactions

| Halogenating Agent | Solvent | Product | Citation |

|---|---|---|---|

| Cl2 | CH2Cl2 | 2-Chloro-3,4-dihydroquinoline-1(2H)-carbonyl chloride |

Analytical Data

Key spectroscopic features include:

- 1H NMR : δ 3.36–4.45 ppm (H2 and H3 protons in tetrahydroquinoline core) .

- 13C NMR : δ 149.7–116.2 ppm (carbonyl and aromatic carbons) .

- IR : νmax = 1641–2239 cm⁻¹ (C=O and C≡N stretches) .

Table 6: Spectroscopic Data

| Technique | Key Signals (ppm) | Citation |

|---|---|---|

| 1H NMR | δ 3.36–4.45 | |

| 13C NMR | δ 149.7–116.2 | |

| IR | 1641–2239 |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 2-methyl-3,4-dihydroquinoline derivatives in cancer treatment. For instance, compounds derived from this scaffold have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. These findings suggest that modifications to the quinoline structure can enhance biological activity and selectivity against tumor cells .

Multi-Target Agents : The compound serves as a core structure for developing multi-target agents. Research indicates that derivatives of 2-methyl-3,4-dihydroquinoline can inhibit multiple biological targets, which is particularly advantageous in treating complex diseases like cancer and autoimmune disorders . For example, certain carboxamide derivatives have shown promising results in inhibiting lipoxygenase (LOX), a key enzyme involved in inflammatory processes .

Synthesis and Derivatives

Synthesis Techniques : Various synthetic routes have been developed to create derivatives of 2-methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. These methods often involve acylation reactions or multi-step synthesis strategies that allow for the introduction of different functional groups to enhance biological activity .

Derivatives for Specific Applications :

- Pesticides : Tetrahydroquinoline derivatives have been explored for their efficacy as pesticides, demonstrating potential in agricultural applications .

- Corrosion Inhibitors : Compounds based on this quinoline structure have also been investigated for their ability to inhibit corrosion in metals, showcasing versatility beyond medicinal applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is primarily related to its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparaison Avec Des Composés Similaires

6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)

Structural and Functional Differences :

- Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol) .

- Key Features: A fully saturated tetrahydroquinoline ring with a methyl group at position 4. Lacks the reactive carbonyl chloride moiety.

- Reactivity : Less reactive than the target compound due to the absence of an acyl chloride group. Primarily acts as a base or hydrogenation intermediate.

- Applications : Used in organic synthesis, corrosion inhibitors, and as a precursor for dyes .

Comparison Table :

5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)

Structural Contrasts :

- Molecular Formula: C₄H₄ClNOS (MW: 149.60 g/mol) .

- Key Features: An isothiazolone ring with chlorine and methyl substituents. Structurally distinct from quinoline derivatives.

- Reactivity : Exhibits biocidal properties due to the electrophilic isothiazolone ring, unlike the acyl chloride-driven reactivity of the target compound .

- Applications : Widely used as a preservative in cosmetics and industrial water treatment .

Critical Differences :

- The target compound’s quinoline backbone enables aromatic interactions and planar rigidity, whereas isothiazolones are smaller, non-aromatic, and function as antimicrobial agents.

Research Findings and Functional Insights

- Reactivity Trends: The carbonyl chloride group in this compound facilitates rapid reactions with amines and alcohols, forming stable amides or esters. In contrast, 6-Methyl-tetrahydroquinoline’s saturated ring limits such reactivity, favoring hydrogenation or alkylation pathways .

- Stability: The target compound is moisture-sensitive due to the acyl chloride group, requiring anhydrous handling. Tetrahydroquinoline derivatives like CAS 91-61-2 are more stable under ambient conditions .

- Synthetic Utility: The methyl group at position 2 in the target compound introduces steric hindrance, influencing regioselectivity in substitution reactions—a feature absent in simpler tetrahydroquinolines .

Activité Biologique

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of substituted quinolines with carbonyl chlorides. The synthesis typically involves the formation of the dihydroquinoline core followed by chlorination at the carbonyl position. This synthetic route has been optimized to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:

- Anticancer Activity : The compound has shown significant anticancer properties against various cancer cell lines. For instance, studies have demonstrated that derivatives of 3,4-dihydroquinolines exhibit potent growth inhibition in lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) cell lines with IC50 values indicating substantial efficacy .

- Neuroprotective Effects : Research indicates that certain quinoline derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of reactive oxygen species (ROS) and modulation of apoptotic pathways .

- Antimicrobial Properties : Compounds related to 2-Methyl-3,4-dihydroquinoline have also been evaluated for their antibacterial and antifungal activities. These studies suggest that modifications to the quinoline structure can enhance antimicrobial efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have highlighted the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative conditions .

- Induction of Apoptosis : The compound has been implicated in the induction of apoptosis in cancer cells through various signaling pathways. This includes activation of caspases and modulation of Bcl-2 family proteins, which are critical for regulating cell death .

Table 1: Summary of Biological Activities

Case Study Example

A notable study evaluated the anticancer effects of various substituted quinolines, including derivatives related to this compound. The results indicated that modifications at the C-4 position significantly enhanced antiproliferative activity against several cancer cell lines, underscoring the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal methods for synthesizing 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via acyl chloride formation from its corresponding carboxylic acid precursor. Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, typically in solvents such as dichloromethane or toluene. Monitor the reaction via TLC or in situ FTIR to track carbonyl chloride formation (disappearance of the carboxylic acid C=O stretch at ~1700 cm⁻¹). Purify via vacuum distillation or recrystallization in inert solvents. Ensure moisture-free storage to prevent hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify the presence of characteristic signals (e.g., carbonyl chloride at ~170 ppm in ¹³C NMR). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ ~250–300 nm for aromatic systems) or elemental analysis . Cross-validate with literature data for analogous quinoline derivatives .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under argon or nitrogen in flame-resistant containers at –20°C. Use desiccants (e.g., molecular sieves) and moisture-proof seals. Monitor degradation via periodic NMR or IR to detect hydrolysis products (e.g., carboxylic acid formation) .

Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution provides reliable quantification. For volatile derivatives, GC-MS with electron ionization (EI) can be used. Calibrate using a certified reference standard. Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices .

Q. How should researchers design experiments to assess the reactivity of this compound as an acylating agent?

- Methodological Answer : Test reactivity with nucleophiles (e.g., amines, alcohols) under varying conditions (solvent polarity, temperature, catalyst presence). Monitor reaction progress via in situ NMR or TLC (visualization with ninhydrin for amines). Optimize stoichiometry using Design of Experiments (DoE) to minimize side reactions like over-acylation .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and observed reaction yields when using this compound?

- Methodological Answer : Discrepancies often arise from competing hydrolysis or side reactions. Conduct kinetic studies under controlled humidity and temperature. Use quenching experiments to trap intermediates (e.g., with methanol). Analyze byproducts via LC-MS/MS to identify pathways (e.g., dimerization or oxidation) .

Q. What strategies can mitigate competing side reactions during acylation using this compound?

- Methodological Answer : Use scavengers (e.g., molecular sieves) to absorb HCl byproducts. Employ slow reagent addition to control exotherms. Low-temperature reactions (–10°C to 0°C) in aprotic solvents (e.g., THF) reduce hydrolysis. Catalytic DMAP enhances acylation efficiency by stabilizing reactive intermediates .

Q. How to address inconsistent spectroscopic data across different synthetic batches?

- Methodological Answer : Inconsistencies may stem from residual solvents or polymorphism . Re-crystallize batches from identical solvents and analyze via PXRD to detect crystalline forms. Use high-field NMR (600 MHz+) with deuterated solvents to resolve overlapping signals. Cross-check with 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What computational methods predict the electronic properties influencing this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient carbonyl chloride group’s reactivity. Analyze LUMO maps to identify electrophilic sites. Compare calculated vs. experimental IR/NMR data to validate the electronic structure. Solvent effects are modeled using PCM or SMD .

Q. How to design kinetic studies to understand hydrolysis mechanisms under varying conditions?

- Methodological Answer :

Perform pH-dependent hydrolysis studies (buffers from pH 2–12) with UV-Vis monitoring (λmax for carbonyl chloride). Use stopped-flow spectroscopy for rapid kinetics. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots at multiple temperatures. Isotope effects (D₂O vs. H₂O) reveal proton-transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.